molecular formula C24H22N2O4S B406025 N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide

Cat. No.: B406025
M. Wt: 434.5g/mol
InChI Key: CZFSAGNHKCNKLA-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide is a complex organic compound characterized by its unique structure, which includes a benzothiazole ring, a methyl group, and a trimethoxybenzamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Attachment of the Methyl Group:

    Formation of the Trimethoxybenzamide Moiety: The trimethoxybenzamide part can be synthesized by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with the amine derivative of the benzothiazole intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, which may reduce the amide group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the benzothiazole ring or the methoxy groups, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzothiazole moiety.

    Medicine: Explored for its potential pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide exerts its effects is often related to its interaction with biological macromolecules. The benzothiazole ring can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes or receptors, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Benzothiazol-2-yl-2-methyl-phenyl)-2-(4-bromo-phenoxy)-acetamide
  • N-(5-Benzothiazol-2-yl-2-methyl-phenyl)-3-methoxy-benzamide

Uniqueness

Compared to similar compounds, N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide is unique due to the presence of three methoxy groups on the benzamide moiety. This structural feature can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C24H22N2O4S

Molecular Weight

434.5g/mol

IUPAC Name

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C24H22N2O4S/c1-14-9-10-15(24-26-17-7-5-6-8-21(17)31-24)11-18(14)25-23(27)16-12-19(28-2)22(30-4)20(13-16)29-3/h5-13H,1-4H3,(H,25,27)

InChI Key

CZFSAGNHKCNKLA-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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